molecular formula C9H7ClN4O3 B3038891 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 926268-74-8

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No. B3038891
CAS RN: 926268-74-8
M. Wt: 254.63 g/mol
InChI Key: VQPHTYSHDMQOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a product used for proteomics research . Its molecular formula is C9H7ClN4O3 and it has a molecular weight of 254.63 .


Physical And Chemical Properties Analysis

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a white to off-white crystalline powder . It has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid:

Proteomics Research

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is widely used in proteomics research. This compound can be utilized to study protein structures and functions, as well as protein-protein interactions. Its unique chemical properties make it a valuable tool for labeling and detecting proteins in complex biological samples .

Antimicrobial Activity

This compound has shown potential in antimicrobial research. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antimicrobial agents.

Pharmaceutical Development

In pharmaceutical research, 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is explored for its potential therapeutic applications. It is being investigated for its role in drug design and development, particularly in creating novel compounds with enhanced efficacy and reduced side effects .

Catalysis

The compound is also used in catalysis research. It serves as a catalyst in various chemical reactions, including organic synthesis and polymerization processes. Its ability to facilitate these reactions efficiently makes it a valuable asset in industrial and laboratory settings .

Material Science

In material science, this compound is utilized for developing new materials with unique properties. It is particularly useful in creating polymers and other advanced materials that require specific chemical functionalities . These materials have applications in electronics, coatings, and other high-tech industries.

Environmental Chemistry

Research in environmental chemistry has also benefited from this compound. It is used to study the degradation of pollutants and the development of new methods for environmental remediation . Its chemical stability and reactivity make it suitable for these applications.

Biochemical Assays

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is employed in various biochemical assays. It is used as a reagent to detect and quantify specific biomolecules in biological samples. This application is crucial for diagnostic purposes and biomedical research .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create a wide range of derivatives with diverse chemical properties . This versatility is essential for advancing chemical synthesis techniques.

Future Directions

1,2,4-triazole benzoic acid hybrids, which are structurally related to 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for research involving 5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.

properties

IUPAC Name

5-chloro-2-methoxy-4-(tetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O3/c1-17-8-3-7(14-4-11-12-13-14)6(10)2-5(8)9(15)16/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPHTYSHDMQOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.